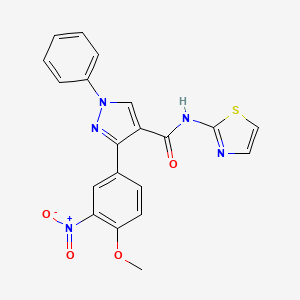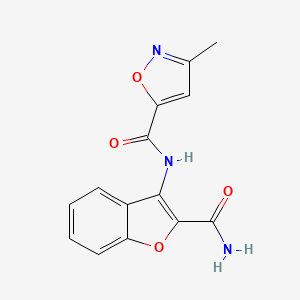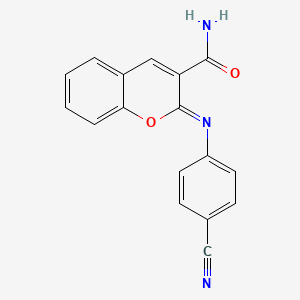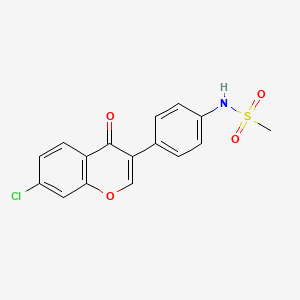
3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyrazole carboxamides and has been synthesized using various methods.
Applications De Recherche Scientifique
Synthesis and Characterization
This compound, among other pyrazole derivatives, has been synthesized and characterized for its structure and potential biological activities. For instance, Hassan et al. (2014) and Kumara et al. (2018) have contributed to the synthesis and spectral analysis of similar compounds, revealing their complex structures and establishing their identity through various analytical techniques including NMR, IR, and X-ray crystallography. These studies lay the groundwork for further exploration of their biological activities and potential applications in medicinal chemistry (Hassan, Hafez, & Osman, 2014) (Kumara, Kumar, Kumar, & Lokanath, 2018).
Cytotoxic Activities
Several studies have explored the cytotoxic effects of these compounds against various cancer cell lines, providing insights into their potential use as anticancer agents. Hassan et al. (2015) found that certain pyrazolo[1,5-a]pyrimidines and related Schiff bases show significant cytotoxic activity against human cancer cell lines, suggesting their potential for development into therapeutic agents (Hassan, Hafez, Osman, & Ali, 2015).
Antimicrobial and Antifungal Activities
Compounds with this structural motif have been investigated for their antimicrobial and antifungal properties. For example, Korkusuz, Yıldırım, & Albayrak (2013) and Yue et al. (2010) have synthesized derivatives that exhibit antimicrobial activity, highlighting their potential as lead compounds in the development of new antimicrobial agents (Korkusuz, Yıldırım, & Albayrak, 2013) (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).
Antidiabetic Screening
The potential antidiabetic properties of related compounds have been evaluated, indicating their relevance in the search for novel antidiabetic drugs. Lalpara et al. (2021) have performed in vitro screening for antidiabetic activity, suggesting a promising avenue for further research into the therapeutic applications of these compounds (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Molecular Docking and Quantum Chemical Calculations
Research has also delved into the computational aspects, including molecular docking and quantum chemical calculations, to predict the interaction of these compounds with biological targets and to understand their electronic structures. Viji et al. (2020) explored these aspects, providing valuable insights into the molecular basis of their biological activity and guiding the design of more effective drugs (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Propriétés
IUPAC Name |
3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4S/c1-29-17-8-7-13(11-16(17)25(27)28)18-15(19(26)22-20-21-9-10-30-20)12-24(23-18)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFUJEKXQWQFLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NC3=NC=CS3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2393129.png)

![[5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-3-pyrazolyl]-(4-morpholinyl)methanone](/img/structure/B2393131.png)
![[4-[(4-chlorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate](/img/structure/B2393133.png)
![4-[(2-Methylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B2393134.png)



![ethyl 6-ethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2393141.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2393144.png)
![Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2393145.png)